molecular formula C8H12BrN3O B13287314 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol

Cat. No.: B13287314
M. Wt: 246.10 g/mol
InChI Key: XGGKNYOBWITUFT-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromine atom and a methyl group attached to the triazole ring, along with a cyclopentanol moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

    Attachment of the Cyclopentanol Moiety: The final step involves the attachment of the cyclopentanol group to the triazole ring. This can be done through a nucleophilic substitution reaction where the triazole derivative reacts with a cyclopentanol precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated triazole derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaS⁻) can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclopentanone or cyclopentanal derivatives.

    Reduction: Formation of 2-(1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and the cyclopentanol moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methyl-1H-1,2,4-triazole
  • 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine
  • Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate

Uniqueness

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is unique due to the presence of the cyclopentanol moiety, which is not commonly found in other triazole derivatives. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12BrN3O

Molecular Weight

246.10 g/mol

IUPAC Name

2-(5-bromo-3-methyltriazol-4-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H12BrN3O/c1-12-7(8(9)10-11-12)5-3-2-4-6(5)13/h5-6,13H,2-4H2,1H3

InChI Key

XGGKNYOBWITUFT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)Br)C2CCCC2O

Origin of Product

United States

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